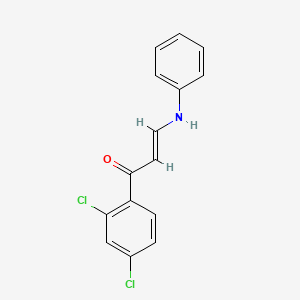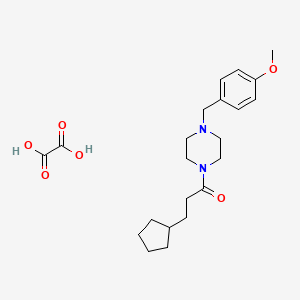
1-(3-cyclopentylpropanoyl)-4-(4-methoxybenzyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-cyclopentylpropanoyl)-4-(4-methoxybenzyl)piperazine oxalate is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized through a multistep synthetic route.
Mechanism of Action
The mechanism of action of 1-(3-cyclopentylpropanoyl)-4-(4-methoxybenzyl)piperazine oxalate is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating gene expression and has anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(3-cyclopentylpropanoyl)-4-(4-methoxybenzyl)piperazine oxalate has been found to have anti-inflammatory and analgesic effects. It has also been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In addition, it has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-cyclopentylpropanoyl)-4-(4-methoxybenzyl)piperazine oxalate in lab experiments is its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties, as well as neuroprotective effects. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research of 1-(3-cyclopentylpropanoyl)-4-(4-methoxybenzyl)piperazine oxalate. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, its potential use in combination with other drugs for the treatment of cancer should be explored.
Synthesis Methods
The synthesis of 1-(3-cyclopentylpropanoyl)-4-(4-methoxybenzyl)piperazine oxalate involves a multistep synthetic route. The first step involves the synthesis of 4-methoxybenzylpiperazine by reacting 4-methoxybenzylamine with piperazine. The second step involves the synthesis of 1-(3-cyclopentylpropanoyl)piperazine by reacting 3-cyclopentylpropanoyl chloride with piperazine. Finally, the 1-(3-cyclopentylpropanoyl)piperazine is reacted with 4-methoxybenzylpiperazine to produce 1-(3-cyclopentylpropanoyl)-4-(4-methoxybenzyl)piperazine oxalate.
Scientific Research Applications
1-(3-cyclopentylpropanoyl)-4-(4-methoxybenzyl)piperazine oxalate has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-cyclopentyl-1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]propan-1-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2.C2H2O4/c1-24-19-9-6-18(7-10-19)16-21-12-14-22(15-13-21)20(23)11-8-17-4-2-3-5-17;3-1(4)2(5)6/h6-7,9-10,17H,2-5,8,11-16H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWOSEXGEAIDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CCC3CCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-piperidinylcarbonyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B5051691.png)


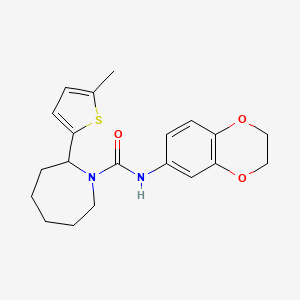
![N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5051734.png)
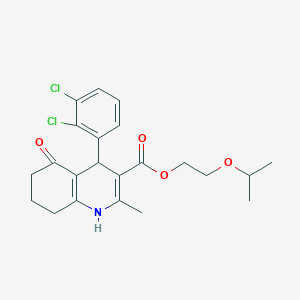
methyl]urea](/img/structure/B5051739.png)
![3-[(3-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5051746.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5051753.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5051754.png)
![3-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5051770.png)
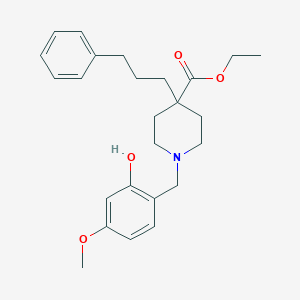
![3-(4-fluorophenyl)-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5051794.png)
